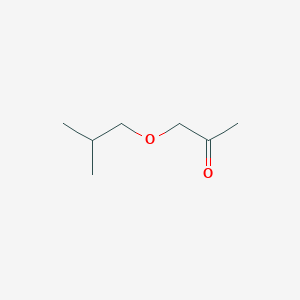![molecular formula C15H13IO5S B14625164 Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy- CAS No. 58300-87-1](/img/structure/B14625164.png)
Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy-: is an organic compound that features a benzaldehyde core substituted with an iodophenyl sulfonyl group and two methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy- typically involves multiple steps, starting from readily available precursors. One common method involves the electrophilic aromatic substitution reaction, where the benzaldehyde core undergoes sulfonylation and iodination reactions under controlled conditions. The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like sodium azide (NaN₃), potassium cyanide (KCN)
Major Products Formed
Oxidation: Corresponding carboxylic acid
Reduction: Corresponding primary alcohol
Substitution: Various substituted benzaldehyde derivatives
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy- involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring is attacked by electrophiles, leading to the formation of cationic intermediates.
Molecular Targets: The sulfonyl and iodophenyl groups can interact with specific enzymes or receptors, modulating their activity and leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzaldehyde, 4-[(4-iodophenyl)sulfonyl]-3,5-dimethoxy-
- Benzaldehyde, 3-[(4-bromophenyl)sulfonyl]-4,5-dimethoxy-
- Benzaldehyde, 3-[(4-chlorophenyl)sulfonyl]-4,5-dimethoxy-
Uniqueness
Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy- is unique due to the presence of the iodophenyl sulfonyl group, which imparts distinct reactivity and potential biological activity compared to its brominated or chlorinated analogs. The combination of the sulfonyl and methoxy groups also contributes to its unique chemical properties and applications.
Eigenschaften
CAS-Nummer |
58300-87-1 |
|---|---|
Molekularformel |
C15H13IO5S |
Molekulargewicht |
432.2 g/mol |
IUPAC-Name |
3-(4-iodophenyl)sulfonyl-4,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C15H13IO5S/c1-20-13-7-10(9-17)8-14(15(13)21-2)22(18,19)12-5-3-11(16)4-6-12/h3-9H,1-2H3 |
InChI-Schlüssel |
CPKQWHMCSHDGKA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=O)S(=O)(=O)C2=CC=C(C=C2)I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid](/img/structure/B14625081.png)
![Benzene, 1-[(4-chloro-2-butynyl)oxy]-4-methoxy-](/img/structure/B14625087.png)
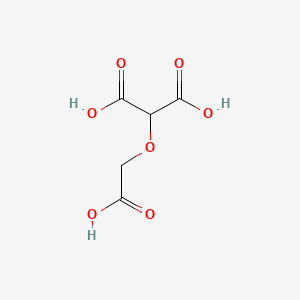
![4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14625098.png)
![Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl-](/img/structure/B14625112.png)
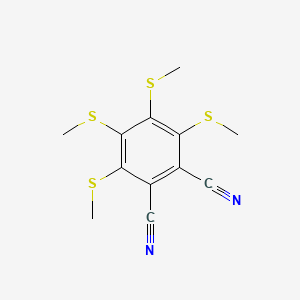
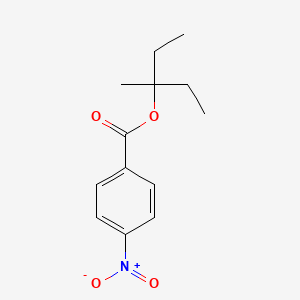
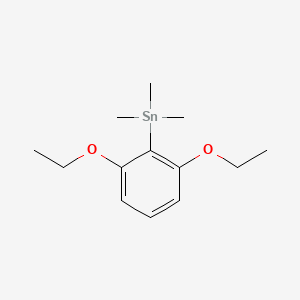

![N'-{3-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14625141.png)


